
3-Chloro-5-(1,1-difluoroethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(1,1-difluoroethyl)benzoic acid is an organic compound with the molecular formula C9H7ClF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 3-position and a 1,1-difluoroethyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(1,1-difluoroethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the halogenation of 5-(1,1-difluoroethyl)benzoic acid using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 3-position.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-(1,1-difluoroethyl)benzoic acid is coupled with a chlorinated aryl halide in the presence of a palladium catalyst. This method offers high selectivity and yields under mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and high efficiency. Additionally, the use of environmentally benign chlorinating agents and catalysts is preferred to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
3-Chloro-5-(1,1-difluoroethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of difluorobenzoic acids.
Reduction: Formation of difluorobenzyl alcohols.
Coupling: Formation of biaryl compounds.
科学的研究の応用
3-Chloro-5-(1,1-difluoroethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Chloro-5-(1,1-difluoroethyl)benzoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The presence of the chlorine and difluoroethyl groups can enhance its binding affinity and specificity towards these targets .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 3-(1,1-Difluoroethyl)benzoic acid
- 4-Chloro-3-(trifluoromethyl)benzoic acid
Uniqueness
3-Chloro-5-(1,1-difluoroethyl)benzoic acid is unique due to the specific positioning of the chlorine and difluoroethyl groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to its analogs .
特性
分子式 |
C9H7ClF2O2 |
|---|---|
分子量 |
220.60 g/mol |
IUPAC名 |
3-chloro-5-(1,1-difluoroethyl)benzoic acid |
InChI |
InChI=1S/C9H7ClF2O2/c1-9(11,12)6-2-5(8(13)14)3-7(10)4-6/h2-4H,1H3,(H,13,14) |
InChIキー |
FZATZCHNFXGTKH-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC(=C1)C(=O)O)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


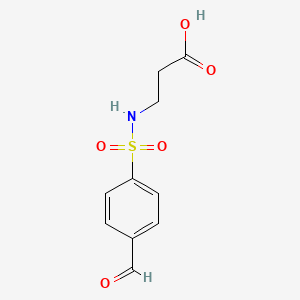
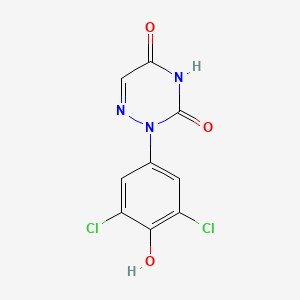
![1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14908412.png)
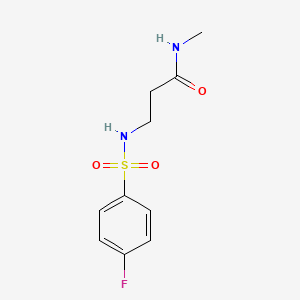
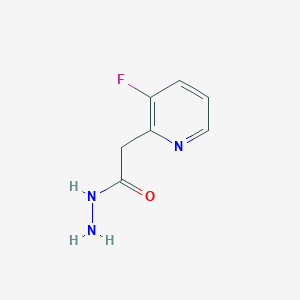
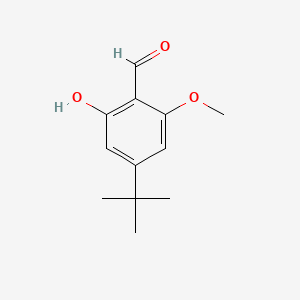
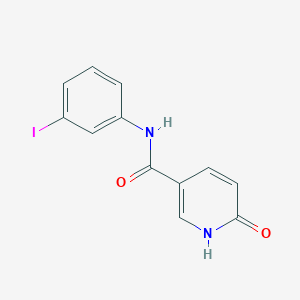

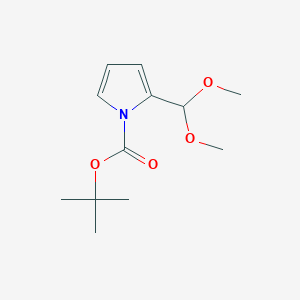
![[1-(4-methylphenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B14908454.png)
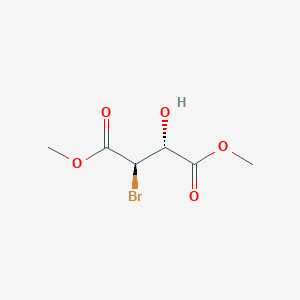
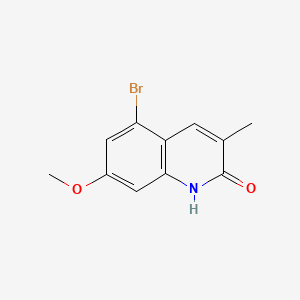
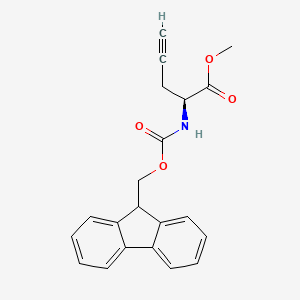
![N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14908486.png)
